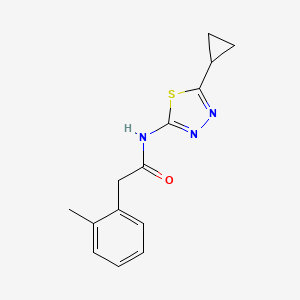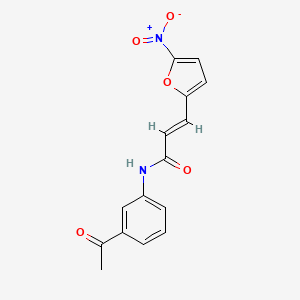
N-(3-acetylphenyl)-3-(5-nitro-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(5-nitro-2-furyl)acrylamide, commonly known as ANFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANFA is a member of the acrylamide family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Mecanismo De Acción
The mechanism of action of ANFA is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a key role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
ANFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. ANFA has also been shown to have antifungal activity, which makes it an ideal candidate for use in the development of new antifungal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANFA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in a variety of research applications. ANFA is also stable under a variety of conditions, which makes it an ideal candidate for use in long-term experiments. However, ANFA does have some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for ANFA research. One potential area of research is the development of new drugs and therapies based on ANFA. ANFA has been shown to have potent antioxidant and anti-inflammatory activity, which makes it an ideal candidate for use in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease. Another potential area of research is the development of new methods for synthesizing ANFA, which could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, ANFA is a unique chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antifungal properties. ANFA has also been shown to have potent antioxidant activity, which makes it an ideal candidate for use in the development of new drugs and therapies. While there are some limitations to the use of ANFA in laboratory experiments, its potential applications in scientific research make it an important compound for future study.
Métodos De Síntesis
ANFA can be synthesized using a variety of methods, including the reaction of 3-acetylphenylamine and 5-nitro-2-furoyl chloride in the presence of a base, such as triethylamine. The resulting product is ANFA, which can be purified using standard laboratory techniques, such as recrystallization.
Aplicaciones Científicas De Investigación
ANFA has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antifungal properties. ANFA has also been shown to have potent antioxidant activity, which makes it an ideal candidate for use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)11-3-2-4-12(9-11)16-14(19)7-5-13-6-8-15(22-13)17(20)21/h2-9H,1H3,(H,16,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIHZYUABFMFG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

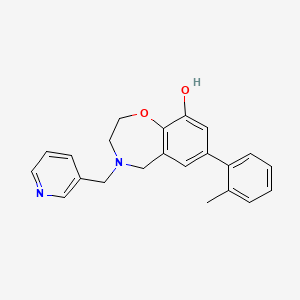
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)
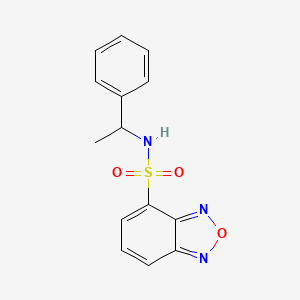

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)
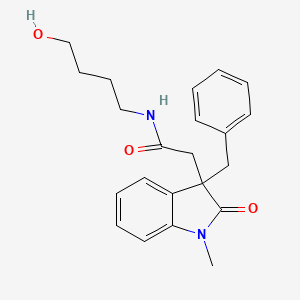
![N-cyclopropyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5494064.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)

